Cas no 1495545-10-2 (5-(bromomethyl)-2-tert-butyl-1,3-thiazole)

5-(bromomethyl)-2-tert-butyl-1,3-thiazole structure
1495545-10-2 structure
Product Name:5-(bromomethyl)-2-tert-butyl-1,3-thiazole
CAS No:1495545-10-2
MF:C8H12BrNS
MW:234.156579971313
CID:4820584
PubChem ID:82423587
Update Time:2025-07-21

5-(bromomethyl)-2-tert-butyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-2-(tert-butyl)thiazole
    • 5-(bromomethyl)-2-tert-butyl-1,3-thiazole
    • Inchi: 1S/C8H12BrNS/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3
    • InChI Key: NAWMJRPGIXJDLM-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C(C)(C)C)S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 133
  • XLogP3: 3.3
  • Topological Polar Surface Area: 41.1

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Additional information on 5-(bromomethyl)-2-tert-butyl-1,3-thiazole

Introduction to 5-(bromomethyl)-2-tert-butyl-1,3-thiazole (CAS No. 1495545-10-2)

5-(bromomethyl)-2-tert-butyl-1,3-thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 1495545-10-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound belongs to the thiazole family, characterized by a sulfur-containing ring fused with an azole ring. The presence of a bromomethyl substituent at the 5-position and a tert-butyl group at the 2-position imparts unique reactivity and potential applications in synthetic chemistry and drug development.

The thiazole core is a privileged scaffold in medicinal chemistry, widely recognized for its biological activity. Thiazole derivatives have demonstrated efficacy in various therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, and anticancer applications. The structural features of 5-(bromomethyl)-2-tert-butyl-1,3-thiazole make it a versatile intermediate for further functionalization, enabling the synthesis of more complex molecules with tailored properties.

In recent years, there has been growing interest in developing novel thiazole-based compounds due to their favorable pharmacokinetic profiles and minimal toxicity. Research has highlighted the role of bromomethyl groups in facilitating nucleophilic substitution reactions, which are crucial for constructing biologically active molecules. The tert-butyl group, on the other hand, serves as a steric shield, influencing the compound's solubility and metabolic stability.

One of the most compelling aspects of 5-(bromomethyl)-2-tert-butyl-1,3-thiazole is its potential as a building block for drug discovery. Studies have shown that thiazole derivatives can interact with biological targets such as enzymes and receptors, modulating cellular processes. For instance, modifications at the 5-position have been linked to enhanced binding affinity to certain protein targets, making this compound a valuable asset in structure-activity relationship (SAR) studies.

The pharmaceutical industry has leveraged thiazole derivatives to develop drugs that address unmet medical needs. Researchers have explored various synthetic pathways to introduce different functional groups into the thiazole ring, including alcohols, amines, and carboxylic acids. The bromomethyl moiety in 5-(bromomethyl)-2-tert-butyl-1,3-thiazole allows for easy incorporation of these functionalities via cross-coupling reactions such as Suzuki or Stille couplings.

Moreover, the tert-butyl group enhances the compound's resistance to metabolic degradation, prolonging its half-life in vivo. This property is particularly advantageous in drug development, where bioavailability is a critical factor. Recent advancements in computational chemistry have enabled researchers to predict the metabolic fate of thiazole derivatives more accurately, aiding in the design of more effective drugs.

The synthesis of 5-(bromomethyl)-2-tert-butyl-1,3-thiazole involves multi-step organic transformations starting from commercially available precursors. The introduction of the bromomethyl group typically requires halogenation followed by deprotonation using strong bases. The subsequent installation of the tert-butyl group can be achieved through Friedel-Crafts alkylation or other suitable methods. These synthetic strategies have been optimized to ensure high yields and purity, making the compound readily accessible for further research.

In academic research, 5-(bromomethyl)-2-tert-butyl-1,3-thiazole has been utilized as a key intermediate in developing novel therapeutic agents. For example, researchers have synthesized derivatives that exhibit potent antitumor activity by targeting specific signaling pathways involved in cancer progression. The combination of structural features such as the thiazole core, bromomethyl, and tert-butyl substituents allows for fine-tuning of biological activity through rational molecular design.

The chemical reactivity of 5-(bromomethyl)-2-tert-butyl-1,3-thiazole also makes it useful in material science applications. Thiazole derivatives have been explored as components in organic electronics due to their ability to form stable conjugated systems. The presence of electron-withdrawing groups like bromine enhances charge transport properties, making these compounds promising candidates for use in semiconductors and light-emitting diodes (LEDs).

Future research directions may focus on expanding the chemical space of thiazole derivatives by exploring novel synthetic methodologies and functionalization strategies. Advances in flow chemistry and biocatalysis could further streamline the production process of these compounds while maintaining high enantioselectivity if needed. Additionally, computational modeling techniques will continue to play a crucial role in predicting molecular properties and optimizing drug-like characteristics.

In conclusion,5-(bromomethyl)-2-tert-butyl-1,3-thiazole (CAS No. 1495545-10-2) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features enable diverse applications ranging from drug development to material science. As our understanding of molecular interactions continues to evolve,thiazole-based compounds like this one will remain at the forefront of innovation across multiple scientific disciplines.

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